HZ52
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα and PPARγ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound interacts with its targets, PPARα and PPARγ, by binding to them. This binding enhances the affinity of the receptors to their respective ligands. The interaction of the ligand with an anionic side chain of the receptor site neutralizes the positive charge on the ligand bound to the receptor . This interaction results in changes in gene expression, leading to various downstream effects.
Biochemical Pathways
The binding of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid to PPARα and PPARγ affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The compound’s action on these pathways leads to its anti-inflammatory efficacy .
Pharmacokinetics
The compound’s hydrophobic character is expected to influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include potent dual PPARα/γ-agonist activity and potent dual 5-LO/mPGES-1-inhibitor activity . These activities result in anti-inflammatory efficacy, making 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid a promising drug candidate for the treatment of inflammatory diseases .
Biochemical Analysis
Biochemical Properties
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is a potent, reversible inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are lipid compounds that play a crucial role in inflammatory and allergic responses. By inhibiting 5-lipoxygenase, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid effectively blocks the synthesis of leukotrienes, thereby attenuating inflammatory responses . This compound interacts with the enzyme by binding to its active site, preventing the conversion of arachidonic acid to leukotrienes.
Cellular Effects
The effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid on various cell types and cellular processes are profound. In human polymorphonuclear leukocytes, this compound significantly reduces the production of leukotriene B4, a potent chemoattractant involved in the recruitment of immune cells to sites of inflammation . Additionally, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid influences cell signaling pathways by modulating the activity of enzymes involved in the inflammatory response, leading to altered gene expression and reduced production of pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid exerts its effects primarily through the inhibition of 5-lipoxygenase. The compound binds to the enzyme’s active site, blocking the access of its natural substrate, arachidonic acid . This inhibition prevents the formation of leukotrienes, which are key mediators of inflammation. Additionally, the compound may influence other signaling pathways and gene expression profiles, contributing to its overall anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of leukotriene production and a prolonged anti-inflammatory effect
Dosage Effects in Animal Models
The effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukotriene synthesis without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is involved in metabolic pathways related to the biosynthesis of leukotrienes. The compound interacts with 5-lipoxygenase, an enzyme that catalyzes the conversion of arachidonic acid to leukotriene A4 This interaction disrupts the normal metabolic flux, leading to reduced levels of leukotrienes and subsequent attenuation of inflammatory responses
Transport and Distribution
Within cells and tissues, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, it accumulates in specific compartments where it exerts its inhibitory effects on 5-lipoxygenase. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 5-lipoxygenase . This localization is facilitated by specific targeting signals or post-translational modifications that direct the compound to the appropriate cellular compartments. The precise subcellular distribution of the compound may vary depending on the cell type and experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HZ52 involves several key steps:
Formation of the Biphenyl-4-ylamino Intermediate: This step involves the reaction of biphenyl-4-amine with appropriate reagents to form the biphenyl-4-ylamino intermediate.
Chloropyrimidine Formation: The intermediate is then reacted with chloropyrimidine under controlled conditions to form the chloropyrimidine derivative.
Thioether Formation: The chloropyrimidine derivative is further reacted with octanoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the biphenyl-4-ylamino intermediate and chloropyrimidine derivative.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions for each reaction step.
Purification and Quality Control: Purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
HZ52 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
HZ52 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and the biosynthesis of leukotrienes.
Biology: Investigated for its effects on polymorphonuclear leukocytes and its role in inflammatory responses.
Medicine: Potential therapeutic applications in treating inflammatory and allergic disorders.
Industry: Utilized in the development of anti-inflammatory drugs and related compounds
Comparison with Similar Compounds
Similar Compounds
BWA4C: Another 5-lipoxygenase inhibitor with different molecular pharmacology.
ZM230487: A structurally different inhibitor of 5-lipoxygenase.
Hyperforin: A natural product with 5-lipoxygenase inhibitory activity.
Uniqueness of HZ52
This compound is unique due to its favorable molecular pharmacology and efficacy in vivo. Unlike some other inhibitors, this compound’s inhibition of 5-lipoxygenase is not impaired by increased peroxide tone or elevated substrate concentrations. It also shows little effect from cell stimuli or phospholipids, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIGXYHGQLWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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